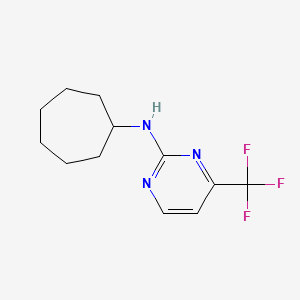![molecular formula C15H13ClN2O3 B7567689 5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7567689.png)
5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases. It is a potent inhibitor of Janus kinase (JAK) enzymes, which play a key role in the signaling pathways of cytokines and growth factors. CP-690,550 has shown promising results in preclinical and clinical studies for the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid is a potent inhibitor of JAK enzymes, which play a key role in cytokine signaling and immune cell activation. JAK enzymes are involved in the signaling pathways of various cytokines, including interleukins, interferons, and growth factors. By inhibiting JAK enzymes, 5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid can block cytokine signaling and reduce inflammation and immune cell activation. 5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid has a high selectivity for JAK3, which is predominantly expressed in immune cells, making it a promising target for the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid has been shown to have significant biochemical and physiological effects in preclinical and clinical studies. In preclinical studies, 5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid has been shown to reduce inflammation and immune cell activation in various autoimmune disease models. In clinical trials, 5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid has been shown to improve disease activity and reduce symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. 5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified, making it readily available for use in experiments. 5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid has also been extensively studied in preclinical and clinical trials, providing a wealth of data on its mechanism of action and efficacy. However, there are also limitations to the use of 5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid in lab experiments. It is a potent inhibitor of JAK enzymes, which play a key role in cytokine signaling and immune cell activation. Therefore, the use of 5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid in lab experiments may not accurately reflect the complex interactions of cytokines and growth factors in vivo.
Orientations Futures
There are several future directions for the study of 5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid. One area of research is the development of new JAK inhibitors with improved selectivity and efficacy. Another area of research is the identification of biomarkers that can predict response to JAK inhibitors in patients with autoimmune diseases. Additionally, the use of 5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid in combination with other therapies, such as biologics or immunomodulatory agents, is an area of active research. Finally, the role of JAK inhibitors in the treatment of other diseases, such as cancer and infectious diseases, is an area of emerging research.
Conclusion:
5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid is a promising small molecule drug for the treatment of autoimmune diseases. It is a potent inhibitor of JAK enzymes, which play a key role in cytokine signaling and immune cell activation. 5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid has shown efficacy in preclinical and clinical studies for the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The synthesis of 5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid has been optimized to improve yield and purity. 5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid has several advantages for use in lab experiments, but also has limitations in accurately reflecting the complex interactions of cytokines and growth factors in vivo. There are several future directions for the study of 5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid, including the development of new JAK inhibitors, the identification of biomarkers, and the use of combination therapies.
Méthodes De Synthèse
The synthesis of 5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-chlorobenzylamine with methyl isocyanate to form N-(4-chlorobenzyl)-N-methylcarbamoyl chloride. This intermediate is then reacted with 2-pyridinecarboxylic acid to form 5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid. The synthesis of 5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid has been extensively studied in preclinical and clinical trials for the treatment of autoimmune diseases. In preclinical studies, 5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid has been shown to inhibit JAK enzymes and cytokine signaling, leading to a reduction in inflammation and immune cell activation. In clinical trials, 5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid has shown efficacy in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. 5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid has also been studied for the treatment of other autoimmune diseases, such as multiple sclerosis and lupus.
Propriétés
IUPAC Name |
5-[(4-chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-18(9-10-2-5-12(16)6-3-10)14(19)11-4-7-13(15(20)21)17-8-11/h2-8H,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEVPMAPNZMJFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)C(=O)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclopropanamine](/img/structure/B7567611.png)
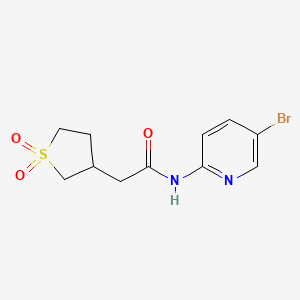
![N-methyl-N-[(4-methylsulfanylphenyl)methyl]methanesulfonamide](/img/structure/B7567624.png)
![[2-bromo-4-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-6-ethoxyphenyl] benzoate](/img/structure/B7567630.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7567636.png)
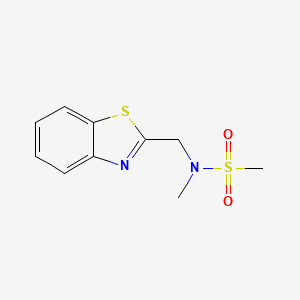
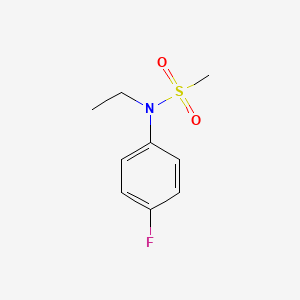
![2-[Propyl-[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid](/img/structure/B7567650.png)
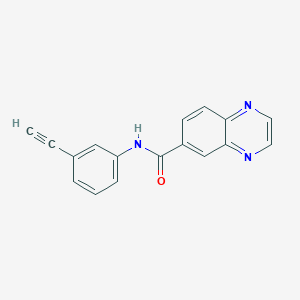
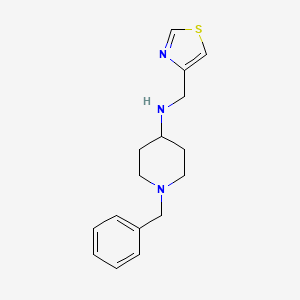
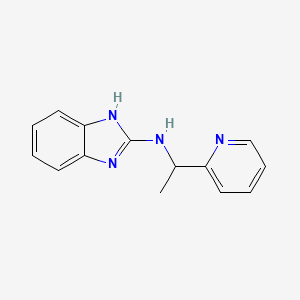
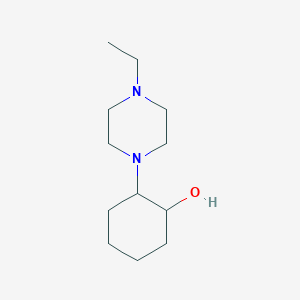
![N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide](/img/structure/B7567695.png)
